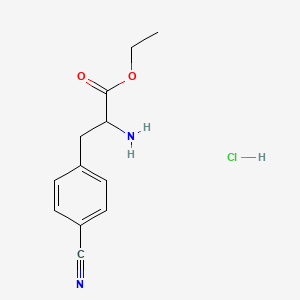
3-(3-Fluorobenzamido)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(3-Fluorobenzamido)benzofuran-2-carboxamide” is a chemical compound. It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran derivatives can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves 8-aminoquinoline directed C–H arylation and transamidation chemistry .Molecular Structure Analysis
The molecular structure of “this compound” is C22H14F2N2O3. The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For instance, they can undergo palladium-catalyzed cross-coupling reactions . Also, different heteroaromatic moieties can be installed using a catalytic protocol .Scientific Research Applications
Cancer Research and Biological Activity
A study on coumarin-3-carboxamide derivatives, related to the benzofuran-2-carboxamide family, revealed their potential in inhibiting cancer cell growth, particularly against HepG2 and HeLa cancer cell lines. The presence of benzamide functionality was identified as an important feature for anticancer activity, suggesting similar compounds could exhibit promising therapeutic potentials (Phutdhawong et al., 2021).
Enzyme Inhibition
Research on benzamide derivatives, including structures similar to 3-(3-Fluorobenzamido)benzofuran-2-carboxamide, has shown significant promise in inhibiting histone deacetylase (HDAC), a target for cancer therapy. One such study highlighted a synthetic benzamide derivative, MS-27-275, which exhibited marked in vivo antitumor activity, acting through HDAC inhibition and offering a novel chemotherapeutic strategy for cancers (Saito et al., 1999).
Antimicrobial and Antifungal Applications
The exploration of benzofuran-2-carboxamide derivatives has extended into antimicrobial and antifungal applications. A particular focus has been on developing compounds that exhibit potent anti-inflammatory, analgesic, and antipyretic activities. Some derivatives have shown promising results in in vivo studies, indicating their potential as bioactive chemical entities (Xie et al., 2014).
Material Science and Imaging
In material science, benzofuran-2-carboxamide derivatives have been investigated for their utility in imaging applications. Fluorine-18 labeled benzamide analogues, for instance, have been synthesized for imaging the sigma-2 receptor status of solid tumors with positron emission tomography (PET), showcasing the versatility of benzamide derivatives in diagnostic applications (Tu et al., 2007).
Novel Synthetic Pathways
Recent synthetic efforts have yielded novel and diverse benzofuran-3-carboxamides through efficient methodologies, highlighting the chemical versatility and potential for crafting compounds with tailored biological activities. This work underpins the ongoing research and development of new bioactive molecules for various therapeutic and diagnostic purposes (Xia & Lee, 2014).
Safety and Hazards
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . They have potential applications in many aspects, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, the future research directions could involve exploring new areas to improve human health and reduce suffering .
Properties
IUPAC Name |
3-[(3-fluorobenzoyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O3/c17-10-5-3-4-9(8-10)16(21)19-13-11-6-1-2-7-12(11)22-14(13)15(18)20/h1-8H,(H2,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCFMTAGFHOBPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
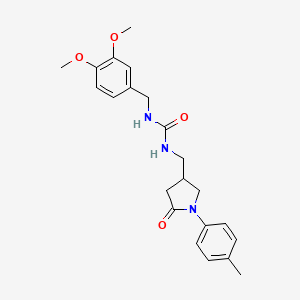
![6-(5-Chloro-2-methoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2680322.png)
![5-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2680324.png)

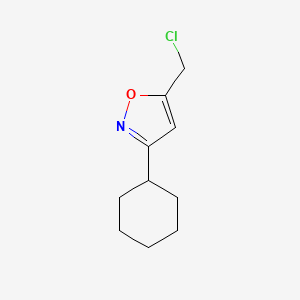
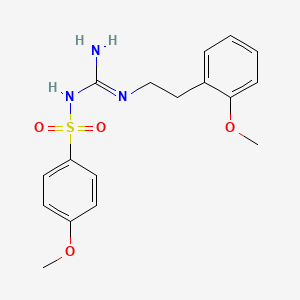

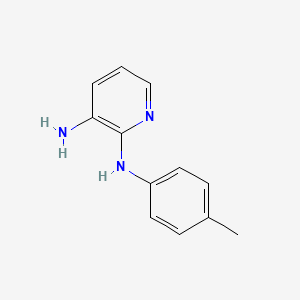
![Methyl (E)-4-[(2-benzyl-3,3,3-trifluoropropyl)amino]-4-oxobut-2-enoate](/img/structure/B2680333.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,3,4-trifluorophenyl)propanamide](/img/structure/B2680339.png)
![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide](/img/structure/B2680340.png)
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2680342.png)
